N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Overview
Description
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide, commonly known as CMS, is a sulfonamide-based compound that has been extensively studied for its potential use as a pharmaceutical drug. CMS belongs to the class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, CMS has been found to exhibit a unique set of properties that make it a promising candidate for use in various scientific research applications.
Mechanism of Action
The mechanism of action of CMS involves its ability to selectively inhibit the TRPC5 ion channel. This ion channel is involved in the regulation of neuronal excitability, and its overactivation has been implicated in various neurological disorders. By inhibiting the TRPC5 ion channel, CMS can reduce neuronal excitability and potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMS are largely dependent on its ability to selectively inhibit the TRPC5 ion channel. By reducing neuronal excitability, CMS can potentially alleviate the symptoms of various neurological disorders. Additionally, CMS has been found to exhibit anti-inflammatory properties, which may further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMS in lab experiments is its relative ease of synthesis. Additionally, CMS has been extensively studied for its potential use in various scientific research applications, which makes it a well-characterized compound. However, one of the limitations of using CMS in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions that could be explored with regards to CMS. One potential avenue of research is the development of more potent and selective TRPC5 inhibitors based on the structure of CMS. Additionally, further studies could be carried out to investigate the potential therapeutic uses of CMS in various neurological disorders. Finally, the anti-inflammatory properties of CMS could be further explored for their potential use in the treatment of various inflammatory disorders.
Scientific Research Applications
CMS has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CMS is in the field of neuroscience. CMS has been found to act as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in the regulation of neuronal excitability. This makes CMS a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
properties
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-9-13(10-8-12)11-18(16,17)15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILNEFGPYJIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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